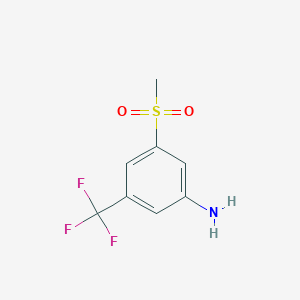

3-Methanesulfonyl-5-(trifluoromethyl)aniline

Description

3-Methanesulfonyl-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the para position and a methanesulfonyl (-SO₂CH₃) group at the meta position relative to the amino (-NH₂) group. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . The electron-withdrawing trifluoromethyl and sulfonyl groups significantly influence its electronic properties, solubility, and reactivity, making it distinct from simpler aniline derivatives.

Properties

IUPAC Name |

3-methylsulfonyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBXSIICNGLSNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044271-86-4 | |

| Record name | 3-methanesulfonyl-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sequential Functionalization via Acetylation-Nitration-Sulfonylation

Starting Material : 4-Bromo-2-trifluoromethylaniline

Key Steps :

- Acetylation : Protection of the amino group using acetic anhydride in acetic acid at 50–60°C yields N-acetyl-4-bromo-2-trifluoromethylaniline (98% yield).

- Nitration : Nitration with concentrated sulfuric acid and nitric acid at 10°C introduces a nitro group at the 5-position.

- Methanesulfonylation : The nitro intermediate undergoes sulfonylation with methanesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) at 0–5°C to install the methanesulfonyl group.

- Reduction and Deprotection : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, followed by acidic deprotection of the acetyl group.

Reaction Scheme :

$$

\text{4-Bromo-2-trifluoromethylaniline} \xrightarrow{\text{Acetylation}} \text{Acetylated intermediate} \xrightarrow{\text{Nitration}} \text{Nitro derivative} \xrightarrow{\text{Sulfonylation}} \text{Methanesulfonyl-nitro compound} \xrightarrow{\text{Reduction}} \text{3-Methanesulfonyl-5-(trifluoromethyl)aniline}

$$

Direct Sulfonylation of Prefunctionalized Anilines

Starting Material : 5-Trifluoromethylaniline

Procedure :

- Regioselective Sulfonylation : Reacting 5-trifluoromethylaniline with methanesulfonyl chloride in dichloromethane at −10°C, using pyridine as a base, directs sulfonylation to the 3-position due to the electron-withdrawing effect of the trifluoromethyl group.

- Workup : Quenching with ice water and recrystallization from ethanol yields the pure product.

Advantages :

- Single-step synthesis avoids intermediate purification.

- High regioselectivity (>90%) achieved via controlled temperature.

Comparative Analysis of Methods

Optimization Strategies and Challenges

Regioselectivity Control

The trifluoromethyl group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself. Methanesulfonylation thus preferentially occurs at the 3-position when the 5-position is occupied by CF₃.

Functional Group Compatibility

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong bases.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

3-Methanesulfonyl-5-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-5-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylsulfonyl group can improve its solubility and bioavailability.

Comparison with Similar Compounds

Substituent Position and Bioactivity

The position of substituents on the aromatic ring critically impacts biological activity. For example:

- 2-(Trifluoromethyl)aniline derivatives exhibit high activity and low cytotoxicity in calixarene-based drug candidates, attributed to favorable steric and electronic interactions .

- 3-(Trifluoromethyl)aniline derivatives , including 3-Methanesulfonyl-5-(trifluoromethyl)aniline, generally show reduced bioactivity due to the ortho effect, which decreases basicity and disrupts intermolecular interactions .

- 4-(Trifluoromethyl)aniline derivatives (e.g., compound 4c in ) demonstrate potent cholinesterase inhibition (IC₅₀ = 1.97 µM for BChE), outperforming other isomers .

Table 1: Bioactivity of Trifluoromethylaniline Isomers

Functional Group Variations

Replacing the methanesulfonyl group with other substituents alters physicochemical and pharmacological properties:

- 3-Ethynyl-5-(trifluoromethyl)aniline (): The ethynyl group enables Sonogashira coupling reactions, facilitating modular synthesis of conjugated systems. However, its lower molecular weight (179.11 g/mol) reduces steric bulk compared to the sulfonyl analogue .

- 3-Methoxy-5-(trifluoromethyl)aniline (): The methoxy group enhances solubility in polar solvents (e.g., methanol, DMSO) but diminishes electrophilicity, limiting reactivity in nucleophilic substitutions .

- 5-(Ethylsulfonyl)-2-methoxyaniline (): The ethylsulfonyl group improves metabolic stability compared to methylsulfonyl, though synthetic routes are more complex (59% yield over four steps) .

Table 2: Physicochemical Properties of Analogues

Key Research Findings

Ortho Effect : The meta substitution pattern in this compound limits its bioactivity compared to ortho or para isomers, as seen in calixarene and cholinesterase inhibitor studies .

Synthetic Utility : The methanesulfonyl group enhances stability in cross-coupling reactions, making it preferable over ethynyl or methoxy derivatives in multistep syntheses .

Halogenation Impact: Non-halogenated analogues (e.g., 3-ethyl-2-methyl-5-(trifluoromethyl)aniline, ) exhibit lower cytotoxicity, suggesting halogen-free derivatives may be safer for therapeutic use .

Biological Activity

3-Methanesulfonyl-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHFNOS

- SMILES : CS(=O)(=O)C1=CC(=CC(=C1)N)C(F)(F)F

This structure features a sulfonyl group and a trifluoromethyl group, both of which are known to influence biological activity significantly.

Research indicates that this compound exhibits various mechanisms of action depending on the biological target:

- Inhibition of Kinases : The compound has been shown to inhibit certain kinases, including DDR1 (discoidin domain receptor 1), which is implicated in cancer progression and kidney diseases. Inhibition of DDR1 could potentially reduce tumor growth and improve renal function in chronic kidney disease models .

- Antimycobacterial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit antimycobacterial properties against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest that modifications to the compound can enhance its potency against this pathogen .

- Anticancer Properties : The presence of the trifluoromethyl group is associated with increased lipophilicity, which may enhance cellular uptake and bioavailability, leading to improved anticancer efficacy. Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells .

Table 1: Biological Activity Overview

Case Study 1: DDR1 Inhibition in Cancer

In a study focusing on DDR1 inhibition, researchers found that this compound effectively reduced the viability of lung cancer cells in vitro. The mechanism involved the downregulation of signaling pathways associated with cell survival and proliferation, suggesting potential for therapeutic application in lung cancer treatment .

Case Study 2: Antimycobacterial Efficacy

Another study evaluated the compound's efficacy against M. tuberculosis using a mouse model. While initial results showed promise, further testing indicated that while the compound was metabolically stable, it did not significantly reduce lung bacterial loads compared to standard treatments like rifampin . This highlights the need for further optimization to enhance its effectiveness.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the aniline core and the introduction of various substituents can significantly alter biological activity. For example, replacing the trifluoromethyl group with other lipophilic groups generally resulted in decreased potency, emphasizing the importance of this moiety for maintaining effective antimicrobial and anticancer properties .

Table 2: SAR Findings

| Substituent | Position | Activity Change |

|---|---|---|

| Trifluoromethyl | Para | Optimal potency |

| Hydroxyl | Meta | Decreased activity |

| Methyl | Ortho | Moderate potency retention |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methanesulfonyl-5-(trifluoromethyl)aniline, considering its methanesulfonyl and trifluoromethyl substituents?

- Methodological Answer: The synthesis typically involves sequential functionalization of the aniline core. For example, trifluoromethylation can be achieved via Ullmann coupling or radical-mediated methods, followed by methanesulfonyl group introduction using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Solvent selection (e.g., DMF vs. THF) and catalyst optimization (e.g., CuI for coupling reactions) are critical for yield improvement .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer:

- ¹H NMR: Identifies aromatic protons (δ 6.5–7.5 ppm) and the methanesulfonyl methyl group (δ ~3.0 ppm, singlet).

- ¹⁹F NMR: Confirms the trifluoromethyl group (δ -60 to -65 ppm).

- Mass Spectrometry (HRMS): Matches the molecular ion peak ([M+H]⁺) to the calculated mass (C₈H₇F₃NO₂S = 238.02 g/mol). Fragmentation patterns validate substituent stability .

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and electrostatic potential surfaces. These models explain the electron-withdrawing effects of the sulfonyl and trifluoromethyl groups, guiding predictions of reactivity in nucleophilic aromatic substitution .

Advanced Research Questions

Q. How do reaction conditions influence contradictory yields in the synthesis of this compound?

- Methodological Answer: Contradictions arise from competing side reactions (e.g., over-sulfonation or deamination). Design of Experiments (DoE) can isolate variables:

- Temperature: Higher temps (>100°C) may degrade the trifluoromethyl group.

- Catalyst Loading: Excess CuI in coupling reactions increases byproduct formation.

- In-situ Monitoring: Use HPLC or IR spectroscopy to track intermediates and optimize quenching times .

Q. What mechanistic insights explain the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer: The sulfonyl group directs electrophiles to the para position via resonance withdrawal, while the trifluoromethyl group exerts inductive effects. Competitive substitution pathways can be mapped using kinetic isotope effects (KIEs) and DFT-derived transition state models .

Q. How does the methanesulfonyl group modulate biological target interactions compared to other substituents (e.g., methoxy or nitro groups)?

- Methodological Answer: The sulfonyl group enhances hydrogen-bonding capacity with enzyme active sites (e.g., kinases or proteases). Comparative molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA) quantify interactions. In vitro assays with fluorogenic substrates validate inhibitory potency .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

- Methodological Answer: Bulky substituents near the sulfonyl group require tailored catalysts:

- Palladium Nanocatalysts: Enhance cross-coupling efficiency in crowded environments.

- Microwave-Assisted Synthesis: Reduces reaction time and byproduct formation.

- Steric Maps: Generated from X-ray crystallography or DFT-optimized geometries to guide reagent design .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility values for this compound across studies?

- Methodological Answer: Variations arise from solvent polarity (logP ~2.5) and crystallization protocols. Standardize measurements using:

- Hansen Solubility Parameters: Correlate solubility with solvent polarity (δD, δP, δH).

- Dynamic Light Scattering (DLS): Detect aggregates in saturated solutions.

- Thermogravimetric Analysis (TGA): Assess thermal stability during solvent evaporation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.